

Application Notes and Protocols for Vitravene (fomivirsen)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regulatory submission process, mechanism of action, and key experimental data for **Vitravene** (fomivirsen), the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA). The included protocols are based on publicly available information from regulatory documents and scientific publications.

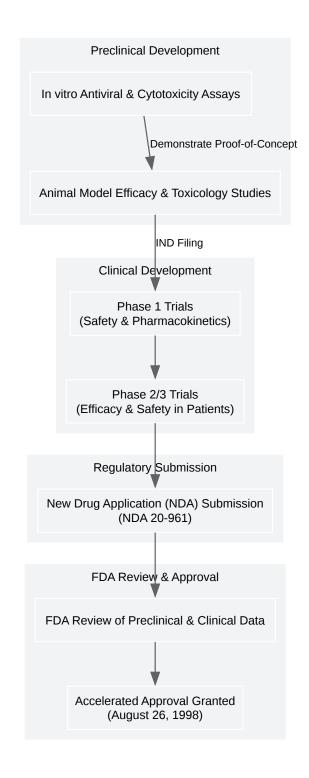
Regulatory Submission and Approval

Vitravene was granted accelerated approval by the FDA on August 26, 1998, for the local treatment of cytomegalovirus (CMV) retinitis in patients with Acquired Immunodeficiency Syndrome (AIDS) who are intolerant of or have a contraindication to other treatments, or who were insufficiently responsive to previous treatments.[1] The New Drug Application (NDA) 20-961 was submitted by Isis Pharmaceuticals, Inc.[1][2]

The regulatory process for **Vitravene** involved a comprehensive review of preclinical and clinical data. The FDA's review of the NDA included evaluations of the drug's chemistry, pharmacology, toxicology, and clinical efficacy and safety.[2]

Below is a workflow diagram illustrating the key milestones in the regulatory submission and approval process for **Vitravene**.





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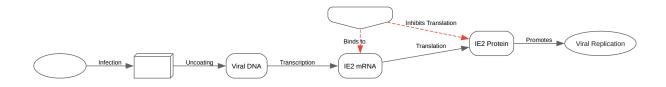
Figure 1: Vitravene Regulatory Submission Workflow.

Mechanism of Action



Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[3] It functions as an antisense inhibitor of human cytomegalovirus (HCMV) replication. The nucleotide sequence of fomivirsen is complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of HCMV. This region of the mRNA is responsible for encoding proteins that regulate viral gene expression and are essential for the production of infectious CMV.[4]

By binding to the target mRNA, fomivirsen inhibits the synthesis of the IE2 protein, which in turn halts the replication of the virus.[4] The signaling pathway for fomivirsen's mechanism of action is depicted below.



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Figure 2: Fomivirsen Mechanism of Action.

Preclinical Data In Vitro Antiviral Activity

Fomivirsen demonstrated potent and dose-dependent inhibition of CMV replication in various cell lines. The 50% inhibitory concentration (IC50) was determined using plaque reduction assays.

Cell Line	Virus Strain	IC50 (μM)	Reference
Human Retinal Pigment Epithelial (RPE) Cells	HCMV AD169	0.03 - 0.2	[5]
Human Foreskin Fibroblasts	HCMV AD169	~0.1	[6]
MRC-5 Cells	Clinical Isolates	0.03 - 0.2	[5]



Animal Studies

Pharmacokinetic and toxicology studies were conducted in rabbits and monkeys. Following intravitreal injection, fomivirsen was cleared from the vitreous with a half-life of approximately 55-62 hours in rabbits.[5]

Animal Model	Parameter	Value	Reference
Rabbit	Vitreous Half-life	~62 hours	[5]
Monkey	Retinal Half-life	~78 hours	[7]

Clinical Data

Clinical trials demonstrated the efficacy of fomivirsen in delaying the progression of CMV retinitis in AIDS patients.

Study Population	Treatment Group	Median Time to Progression	Reference
Newly Diagnosed Peripheral CMV Retinitis	Immediate Fomivirsen (165 μg)	71 days	[6][8]
Newly Diagnosed Peripheral CMV Retinitis	Deferred Treatment	13 days	[6][8]
Relapsed CMV Retinitis	Fomivirsen (330 μg)	91 days	[5]

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies described in the available literature. These should be adapted and optimized for specific laboratory conditions.

In Vitro Antiviral Activity: Plaque Reduction Assay



This protocol is a general guide for determining the antiviral activity of fomivirsen against CMV using a plaque reduction assay.

Materials:

- Human fibroblast cell lines (e.g., MRC-5)
- CMV laboratory strain (e.g., AD169) or clinical isolates
- Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
- Fomivirsen stock solution
- Overlay medium (e.g., medium with 0.5% methylcellulose or agarose)
- · Crystal violet staining solution
- 96-well plates

Protocol:

- Seed human fibroblast cells into 96-well plates and grow to confluence.
- Prepare serial dilutions of fomivirsen in cell culture medium.
- Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of CMV.
- After a 90-minute adsorption period, remove the virus inoculum.
- Add the fomivirsen dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
- Overlay the cells with the overlay medium to restrict virus spread to adjacent cells.
- Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.
- Fix the cells with formalin and stain with crystal violet.



- · Count the number of plaques in each well.
- Calculate the 50% inhibitory concentration (IC50) by determining the fomivirsen concentration that reduces the number of plaques by 50% compared to the virus control.

In Vivo Efficacy: Rabbit Model of CMV Retinitis

This protocol outlines a general procedure for evaluating the in vivo efficacy of fomivirsen in a rabbit model of CMV retinitis.

Materials:

- New Zealand White rabbits
- CMV strain adapted for rabbit infectivity
- Fomivirsen solution for injection
- Anesthesia
- Intravitreal injection supplies (30-gauge needles, microsyringes)
- Ophthalmoscope
- Tissue collection and processing reagents

Protocol:

- Anesthetize the rabbits.
- Induce CMV retinitis by intravitreal injection of the virus in one eye. The contralateral eye can serve as a control.
- Monitor the development of retinitis using ophthalmoscopy.
- Once retinitis is established, administer fomivirsen via intravitreal injection into the infected eye. Different dose levels should be tested. Control animals should receive a vehicle injection.



- Monitor the progression or regression of retinitis at regular intervals using ophthalmoscopy and fundus photography.
- At the end of the study, euthanize the animals and enucleate the eyes.
- Process the ocular tissues for virological and histological analysis to determine viral load and the extent of retinal damage.

Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of fomivirsen.

Materials:

- Human retinal pigment epithelial (RPE) cells or other relevant cell lines
- Cell culture medium
- Fomivirsen stock solution
- Cytotoxicity assay kit (e.g., MTT, LDH release, or neutral red uptake assay)
- 96-well plates

Protocol:

- Seed the cells into 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of fomivirsen in cell culture medium.
- Remove the growth medium and add the fomivirsen dilutions to the cells. Include a vehicle control (no drug) and a positive control for cytotoxicity.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Perform the cytotoxicity assay according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.



 Calculate the 50% cytotoxic concentration (CC50), which is the concentration of fomivirsen that reduces cell viability by 50% compared to the vehicle control.

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